

An In-depth Technical Guide to the PROTAC Technology of CCT367766 Formic

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Compound of Interest

Compound Name: CCT367766 formic

Cat. No.: B10854448

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of **CCT367766 formic**, a third-generation heterobifunctional proteolysis-targeting chimera (PROTAC). This document details its core mechanism, quantitative binding and degradation data, and the experimental protocols for its characterization.

CCT367766 is a potent chemical probe designed to induce the degradation of Pirin, a transcriptional co-regulator implicated in cancer progression and the NF- κ B signaling pathway. [1][2] As a PROTAC, CCT367766 functions by hijacking the cell's native ubiquitin-proteasome system to achieve targeted protein degradation.[1] It comprises three key components: a ligand that specifically binds to the Pirin protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a flexible linker that connects these two moieties.[2] This dual-binding action facilitates the formation of a ternary complex between Pirin and CRBN, leading to the ubiquitination of Pirin and its subsequent degradation by the proteasome.[1][2]

Quantitative Data

The efficacy and binding characteristics of CCT367766 have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data for **CCT367766 formic**.

Table 1: Binding Affinity and Potency

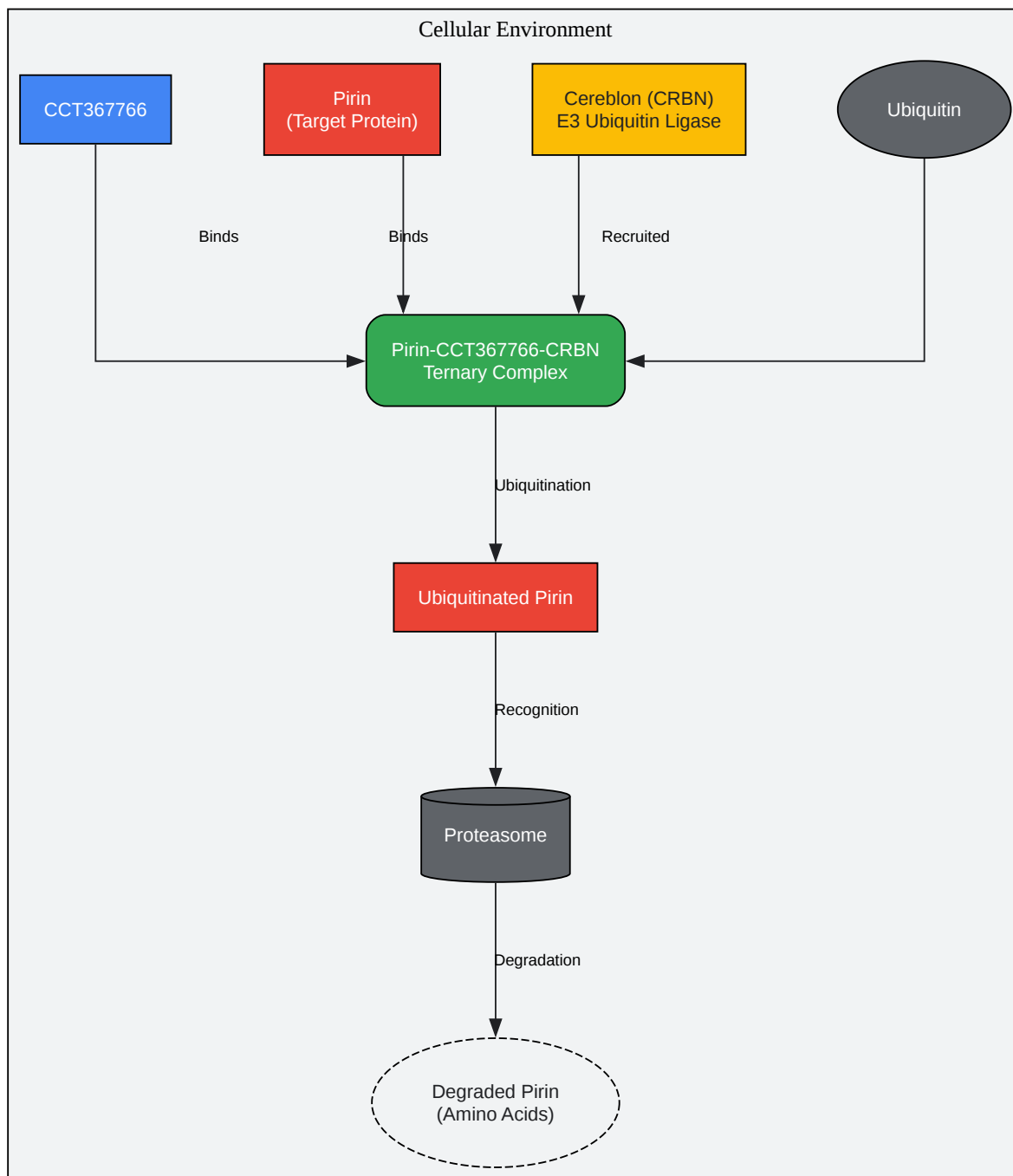
Parameter	Value	Target/System	Description
IC50	490 nM	CRBN-DDB1 complex	The concentration of CCT367766 that inhibits 50% of the binding of a fluorescent probe to the CRBN-DDB1 complex. [3] [4] [5] [6]
Kd	55 nM	Recombinant Pirin	The equilibrium dissociation constant, indicating the binding affinity of CCT367766 to recombinant Pirin protein. [3] [4] [5] [6]
Kd	120 nM	Recombinant CRBN	The equilibrium dissociation constant, indicating the binding affinity of CCT367766 to recombinant Cereblon protein. [3] [4] [5] [6]

Table 2: Cellular Activity in SK-OV-3 Human Ovarian Cancer Cells

Concentration Range	Time	Effect
50-1500 nM	24 hours	Demonstrates time-dependent depletion of Pirin protein, exhibiting a "hook effect". [3] [7]
0.5-50 nM	2 hours	Shows concentration-dependent depletion of Pirin protein. [3] [7]
50 nM	2 hours	Results in near-complete degradation of Pirin protein. [1]

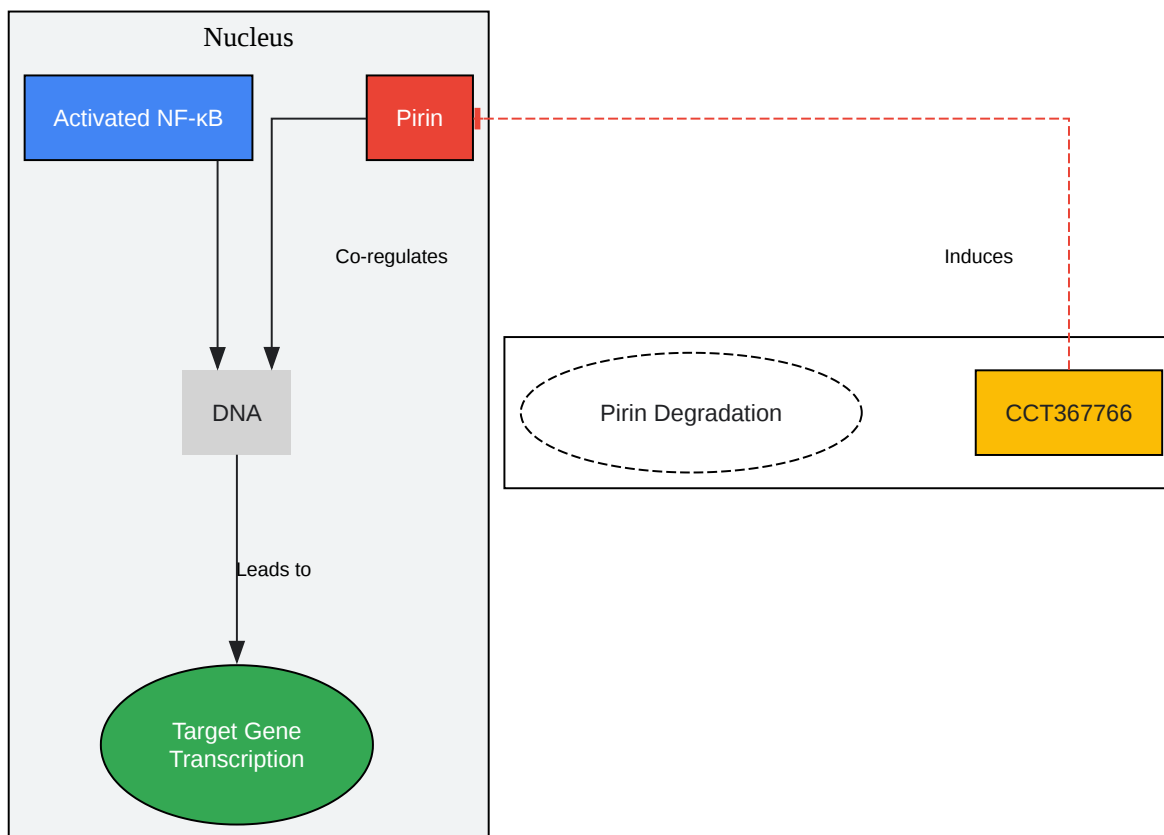
Signaling Pathway and Mechanism of Action

CCT367766 leverages the cellular ubiquitin-proteasome pathway to selectively degrade Pirin. Pirin itself is a nuclear protein that functions as a transcriptional coregulator, notably interacting with the NF- κ B signaling pathway.^[1] The following diagrams illustrate the mechanism of action of CCT367766 and its impact on the Pirin-associated signaling pathway.



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Caption: Mechanism of CCT367766-mediated Pirin degradation.



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Caption: Pirin's role in NF-κB signaling and its disruption by CCT367766.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of CCT367766.

Western Blot-Based Pirin Degradation Assay

Objective: To qualitatively and quantitatively assess the degradation of Pirin in cells treated with CCT367766.

Methodology:

- Cell Culture and Treatment:
 - Culture SK-OV-3 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.[\[1\]](#)
 - Seed the cells in 6-well plates and allow them to adhere overnight.[\[1\]](#)
 - Treat the cells with a serial dilution of CCT367766 (e.g., 0.5 nM to 1500 nM) for the desired time points (e.g., 2, 4, 24 hours).[\[1\]](#)[\[2\]](#) Include a vehicle control (DMSO).[\[1\]](#)
- Cell Lysis:
 - After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[\[1\]](#)
 - Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[\[1\]](#)
 - Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[\[1\]](#)
 - Collect the supernatant containing the protein lysate.[\[1\]](#)
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[\[1\]](#)[\[2\]](#)
- Western Blotting:
 - Normalize the protein concentrations of all samples.[\[1\]](#)
 - Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.[\[1\]](#)

- Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.[\[1\]](#)
- Perform electrophoresis to separate the proteins by size.[\[1\]](#)
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[\[1\]](#)
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[\[1\]](#)
- Incubate the membrane with a primary antibody specific for Pirin overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.[\[1\]](#)[\[2\]](#)
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[\[1\]](#)
- Detection and Analysis:
 - Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[\[2\]](#)
 - Quantify the band intensities and normalize the Pirin signal to the loading control to determine the relative Pirin levels.[\[2\]](#)
 - Plot the percentage of degradation against the log concentration of CCT367766 and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[\[1\]](#)

CRBN-DDB1 Fluorescence Polarization Assay

Objective: To determine the binding affinity (IC50) of CCT367766 to the CRBN-DDB1 complex.

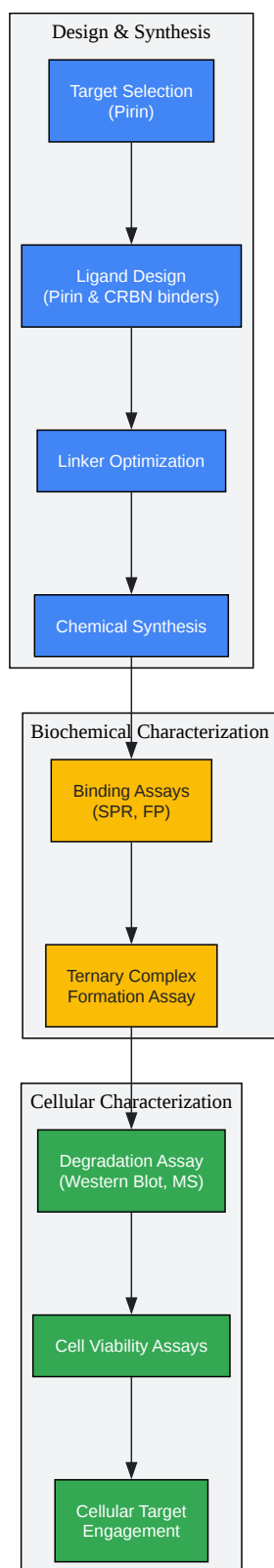
Methodology:

- Reagent Preparation:
 - Prepare a buffer solution suitable for the binding assay.

- Prepare a solution of the CRBN-DDB1 protein complex at a fixed concentration.
- Prepare a solution of a fluorescently labeled ligand known to bind to CRBN (e.g., a fluorescent derivative of thalidomide) at a fixed concentration.
- Prepare a serial dilution of CCT367766.
- Assay Procedure:
 - In a microplate, add the CRBN-DDB1 protein complex, the fluorescently labeled ligand, and varying concentrations of CCT367766 to the wells.
 - Include control wells with no CCT367766 (maximum polarization) and wells with a high concentration of a known CRBN binder or no protein (minimum polarization).
- Incubation:
 - Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes), protected from light.[\[2\]](#)
- Measurement:
 - Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore.[\[2\]](#)
- Data Analysis:
 - Plot the fluorescence polarization values against the logarithm of the CCT367766 concentration.[\[2\]](#)
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of CCT367766 required to displace 50% of the fluorescent ligand.[\[2\]](#)[\[8\]](#)

Experimental Workflow for CCT367766 Characterization

The following diagram outlines the general workflow for the discovery and characterization of a PROTAC such as CCT367766.



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Caption: General workflow for PROTAC discovery and characterization.

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